BenchChemオンラインストアへようこそ!

Dihydrotamoxifen

Estrogen Receptor Binding Conformational Analysis Anti-Estrogen Research

Dihydrotamoxifen is a synthetically reduced, non-isomerizable analogue of Tamoxifen featuring a saturated 1,2-diphenylbutane core that eliminates E/Z isomerization. This conformational constraint makes it the definitive internal standard for LC-MS/MS quantification of Tamoxifen metabolites (Endoxifen, 4-Hydroxytamoxifen) and an ideal probe for high-resolution ERα/ERβ co-crystallography. Unlike generic Tamoxifen or 4-Hydroxytamoxifen, its locked antiperiplanar conformation ensures unambiguous, reproducible binding data. Procure for artifact-free ER signaling research and medicinal chemistry SAR studies.

Molecular Formula C26H31NO
Molecular Weight 373.5 g/mol
CAS No. 109640-20-2
Cat. No. B022229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydrotamoxifen
CAS109640-20-2
Synonyms1-(4-(2-(dimethylamino)ethoxy)phenyl)-1,2-diphenylbutane
dihydrotamoxifen
Molecular FormulaC26H31NO
Molecular Weight373.5 g/mol
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)OCCN(C)C
InChIInChI=1S/C26H31NO/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)28-20-19-27(2)3/h5-18,25-26H,4,19-20H2,1-3H3/t25-,26+/m0/s1
InChIKeyYUFAHBUWIVNVNJ-IZZNHLLZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dihydrotamoxifen (CAS 109640-20-2) as a Non-Isomerizable Anti-Estrogen Tool for Research Procurement


Dihydrotamoxifen is a synthetically reduced derivative of the selective estrogen receptor modulator (SERM) Tamoxifen, characterized by saturation of the central ethylenic double bond to yield a 1,2-diphenylbutane core [1]. This structural modification, achieved via catalytic transfer hydrogenation of (Z)- and (E)-Tamoxifen, generates diastereomeric compounds that exist in preferred antiperiplanar conformations, as established by NMR spectroscopy [1]. As a non-isomerizable analogue, Dihydrotamoxifen serves as a conformationally constrained tool for probing estrogen receptor (ER) interactions, circumventing the E/Z isomerization complexities inherent to Tamoxifen and its hydroxylated metabolites [2].

Dihydrotamoxifen: Why In-Class SERM Metabolites and Analogues Cannot Be Substituted Without Consequence


Generic substitution of Tamoxifen or its active metabolites (e.g., Endoxifen, 4-Hydroxytamoxifen) for Dihydrotamoxifen is scientifically invalid due to fundamental differences in molecular structure, conformational dynamics, and resultant pharmacological profile. The saturation of the central double bond in Dihydrotamoxifen not only prevents E/Z isomerization—a key metabolic and signaling variable for Tamoxifen and 4-Hydroxytamoxifen [1]—but also imposes a distinct, rigid 3D conformation that profoundly alters estrogen receptor binding interactions [1]. Critically, while 4-Hydroxytamoxifen and Endoxifen are characterized as potent anti-estrogens, Dihydroxytamoxifen (a related dihydro metabolite) is demonstrably less active than Tamoxifen in vivo and lacks intrinsic uterotrophic activity, underscoring that 'dihydro' modification is not a neutral change [2]. Therefore, experiments requiring a stable, non-isomerizing probe of ER binding or a metabolite with a specific, attenuated agonist/antagonist profile cannot interchange these compounds without compromising data integrity and experimental conclusions.

Dihydrotamoxifen Procurement Evidence: Quantified Differentiation from Key Comparators


Non-Isomerizable Structure: Eliminating the E/Z Confound in ER Binding Assays

Dihydrotamoxifen (racemic mixture of diastereomers 7 and 8) is derived from the saturation of Tamoxifen's central ethylenic double bond. This saturation eliminates the possibility of E/Z isomerization, a critical confounding factor when using Tamoxifen or 4-Hydroxytamoxifen in biological assays, as these parent compounds can interconvert between isomeric forms that exhibit differing estrogenic and anti-estrogenic activities [1]. NMR studies confirm that Dihydrotamoxifen diastereomers exist in preferred conformations with hydrogen atoms in an antiperiplanar relationship, providing a conformationally constrained scaffold for studying ER interactions [1].

Estrogen Receptor Binding Conformational Analysis Anti-Estrogen Research

Growth Inhibition of MCF-7 Breast Cancer Cells: Comparable Efficacy to 4-Hydroxytamoxifen for the 4-Hydroxy-Dihydro Derivative 10

In vitro studies using the MCF-7 human breast cancer cell line demonstrated that the growth-inhibitory activity of the 4-hydroxy-dihydrotamoxifen derivative 10 (hydrogenated analogue of (Z)-4-hydroxytamoxifen) was comparable to that of 4-hydroxytamoxifen itself [1]. This indicates that saturation of the double bond in this derivative does not abrogate the potent anti-proliferative effect observed with 4-hydroxytamoxifen. However, increasing the concentration of compound 10 from 10^-8 M to 10^-6 M did not significantly improve growth inhibition, suggesting a specific potency ceiling in this context [1].

Breast Cancer Cell Proliferation In Vitro Pharmacology

Estrogen Receptor Binding Affinity: Enantiomers of Dihydrotamoxifen 8 Exhibit Identical RBA Values

The enantiomers of the dihydrotamoxifen diastereomer 8 were individually synthesized from resolved 2-phenylbutanoic acid enantiomers. Competitive binding assays in cytosol demonstrated that both enantiomers of compound 8 gave identical relative binding affinity (RBA) values for the estrogen receptor [1]. This finding is significant because it contrasts with many chiral compounds where enantiomers exhibit markedly different binding properties. The identical RBA values suggest that the specific spatial arrangement of the 1,2-diphenylbutane core, rather than absolute chirality at individual centers, dominates the ER binding interaction for this particular diastereomer.

Estrogen Receptor Binding Enantioselectivity SERM Pharmacology

Dihydrotamoxifen: Validated Research and Industrial Application Scenarios


Conformational Analysis of Estrogen Receptor-Ligand Complexes

Dihydrotamoxifen's non-isomerizable, conformationally constrained structure makes it an ideal tool for X-ray crystallography or NMR studies aimed at defining the precise binding mode of triphenylethylene anti-estrogens to ERα and ERβ. By eliminating E/Z isomerization and locking the molecule in a specific antiperiplanar conformation [1], Dihydrotamoxifen reduces the number of possible ligand conformations, facilitating the determination of high-resolution co-crystal structures and enabling unambiguous interpretation of ligand-receptor interactions. This application directly leverages the structural differentiation established in Section 3.

Metabolite Profiling and Pharmacokinetic Studies Requiring a Stable Reference Standard

In LC-MS/MS assays quantifying Tamoxifen metabolites (e.g., Endoxifen, N-desmethyltamoxifen, 4-Hydroxytamoxifen), Dihydrotamoxifen serves as a stable, non-isomerizing internal standard. Its structural similarity to the target metabolites, combined with its distinct mass and chemical stability, ensures accurate quantification without the interference from E/Z isomerization that can occur with the use of 4-Hydroxytamoxifen isomers as standards. This is a critical procurement consideration for clinical pharmacokinetics laboratories and research groups studying CYP2D6-mediated metabolism and its impact on Tamoxifen efficacy.

In Vitro Studies of ER-Mediated Transcription Without Agonist/Antagonist Complexity

For mechanistic studies of ER signaling, Dihydrotamoxifen provides a scaffold for investigating the effects of ligand conformation on co-regulator recruitment and transcriptional output. The observation that the 4-hydroxy derivative 10 retains anti-proliferative activity comparable to 4-hydroxytamoxifen in MCF-7 cells [1] confirms that the saturated scaffold can effectively antagonize ER function. Moreover, the ability to study enantiomers with identical RBA values [1] allows researchers to isolate the contributions of molecular conformation to downstream signaling events without the confounding variable of differential binding affinity. This scenario is supported by the direct comparative evidence presented in Section 3.

Structural Biology and Medicinal Chemistry of Non-Isomerizable Anti-Estrogens

Dihydrotamoxifen is a key intermediate and comparator in medicinal chemistry programs aimed at developing 'pure' anti-estrogens or novel SERMs that are not subject to the pharmacokinetic and pharmacodynamic liabilities of E/Z isomerization. Its synthesis and characterization [1] provide a blueprint for creating a series of conformationally constrained analogs. Procurement of Dihydrotamoxifen is essential for establishing baseline SAR data for these new chemical entities, particularly when comparing the effects of double bond saturation on receptor binding, cellular efficacy, and in vivo activity profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dihydrotamoxifen

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.